molecular formula C7H15N B12288703 Rel-(2R,3R)-2,3-dimethylpiperidine

Rel-(2R,3R)-2,3-dimethylpiperidine

Cat. No.: B12288703
M. Wt: 113.20 g/mol
InChI Key: DRLFSUDDXLQHJT-RNFRBKRXSA-N
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Description

Rel-(2R,3R)-2,3-dimethylpiperidine is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its two chiral centers at the 2nd and 3rd positions of the piperidine ring, both of which are in the R configuration. The presence of these chiral centers makes it an interesting subject for stereoselective synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2R,3R)-2,3-dimethylpiperidine can be achieved through several methods. One common approach involves the diastereoselective synthesis using chiral catalysts or chiral auxiliaries. For instance, a fast and operationally facile one-step tandem strategy for the diastereoselective synthesis of related compounds has been developed using solid nano-catalysts like SiO2 nanoparticles . This method is environmentally favorable as it does not require organic solvents and involves low catalyst loading.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-(2R,3R)-2,3-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Rel-(2R,3R)-2,3-dimethylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of fine chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which Rel-(2R,3R)-2,3-dimethylpiperidine exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Rel-(2R,3R)-2,3-dimethylpiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chiral configuration and its versatile applications in various fields.

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(2R,3R)-2,3-dimethylpiperidine

InChI

InChI=1S/C7H15N/c1-6-4-3-5-8-7(6)2/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

DRLFSUDDXLQHJT-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1CCCN[C@@H]1C

Canonical SMILES

CC1CCCNC1C

Origin of Product

United States

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